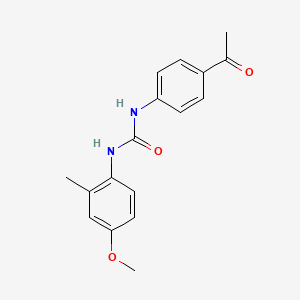
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide, also known as IDMPB, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. IDMPB belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The synthesis of IDMPB involves several steps, and its mechanism of action is not yet fully understood.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide is not yet fully understood. However, studies have suggested that it may act through several different pathways. For example, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. For example, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has also been shown to have analgesic effects in animal models of pain. In addition, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has several advantages for lab experiments. For example, it is relatively easy to synthesize, and its purity can be improved by recrystallization. In addition, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to have potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further research. However, there are also some limitations to using N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects. In addition, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide research. For example, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide. In addition, studies are needed to investigate the effects of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide on different biological systems, including the central nervous system, immune system, and cancer cells. Furthermore, studies are needed to investigate the potential therapeutic applications of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide in various diseases, including inflammatory diseases and cancer. Finally, studies are needed to investigate the safety and toxicity of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide in animal models and humans.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to have potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. Several studies have investigated the effects of N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide on various biological systems, including the central nervous system, immune system, and cancer cells. For example, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has also been shown to have analgesic effects in animal models of pain. In addition, N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-4-9-22-15-7-5-14(6-8-15)18(21)20-17-11-12(2)16(19)10-13(17)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNDLWAUGGIVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2,5-dimethylphenyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)


![N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride](/img/structure/B4116031.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)
![ethyl 4-{[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4116060.png)
![N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116086.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4116089.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)